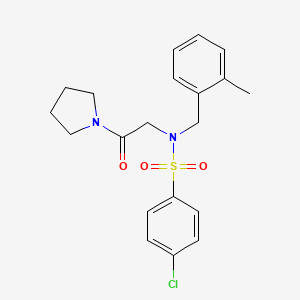
4-Chloro-N-(2-methyl-benzyl)-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide
Vue d'ensemble
Description
The compound belongs to the benzenesulfonamide family, a class of compounds known for their diverse chemical properties and applications in medicinal chemistry and materials science. The presence of chloro, methyl-benzyl, and pyrrolidin-1-yl-ethyl groups suggests a compound with potential biological activity and specific physicochemical characteristics.
Synthesis Analysis
Synthesis of benzenesulfonamide derivatives often involves complex organic reactions, including the functionalization of aromatic rings and the formation of sulfonamide bonds. Methods such as electrophilic aromatic substitution, nucleophilic substitution, and amide bond formation are commonly employed. Specific synthesis routes for benzenesulfonamides can vary widely depending on the desired substituents and the starting materials available.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic benzene ring, which significantly influences the compound's electronic and steric properties. The additional substituents (chloro, methyl-benzyl, and pyrrolidin-1-yl-ethyl groups) further modify the compound's molecular geometry, impacting its reactivity and interactions with biological targets.
Chemical Reactions and Properties
Benzenesulfonamides participate in various chemical reactions, including further substitutions on the aromatic ring, modifications of the sulfonamide group, and reactions involving the additional substituents. These compounds exhibit a range of chemical behaviors, from basic to acidic properties, depending on the nature of the substituents and the overall molecular structure.
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, including melting point, boiling point, solubility in different solvents, and crystal structure, are influenced by their molecular structure. The presence of specific functional groups can lead to variations in these properties, affecting the compound's application and handling.
Chemical Properties Analysis
Chemically, benzenesulfonamides are known for their stability and reactivity. The sulfonamide group contributes to the compound's acidity and hydrogen bonding capability, affecting its solubility and interaction with biological molecules. Substituents like the chloro, methyl-benzyl, and pyrrolidin-1-yl-ethyl groups further define the compound's reactivity towards nucleophiles and electrophiles, as well as its potential as a ligand in coordination chemistry.
For more specific details on the synthesis, molecular structure, and properties of benzenesulfonamide derivatives similar to the compound , refer to these sources:
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research has shown interest in derivatives of methylbenzenesulfonamide due to their active groups, such as pyridine, benzenesulfonyl, and bromine atoms. These small molecular antagonists are utilized in targeting preparations for preventing human HIV-1 infection, demonstrating the compound's significance in medicinal chemistry and drug development (Cheng De-ju, 2015).
Molecular and Supramolecular Structures
Investigations into N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have provided insights into their prospective roles as ligands for metal coordination. This highlights their importance in the development of coordination compounds and materials science (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).
Inhibitors of Carbonic Anhydrases
A study on pyrrolidinone-bearing methylated and halogenated benzenesulfonamides as inhibitors of carbonic anhydrases (CAs) emphasizes their therapeutic potential. By affecting the binding affinity to CA isoforms, these compounds exhibit promise for the selective targeting of CAs, important for treating conditions like glaucoma, epilepsy, and cancer (Irena Vaškevičienė et al., 2019).
Potential Anticancer Activity
Research into novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamide derivatives has explored their potential anticancer activity. This includes evaluations against a panel of human tumor cell lines, showcasing the compound's relevance in the search for new cancer treatments (J. Sławiński et al., 2012).
Applications in Transfer Hydrogenation
The role of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives in catalysis, specifically in transfer hydrogenation reactions, underlines their utility in organic synthesis and industrial applications. Their effectiveness in catalyzing the hydrogenation of ketones and aldehydes without requiring basic additives or halide abstractors highlights their efficiency and eco-friendly aspects (A. Ruff et al., 2016).
Propriétés
IUPAC Name |
4-chloro-N-[(2-methylphenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-16-6-2-3-7-17(16)14-23(15-20(24)22-12-4-5-13-22)27(25,26)19-10-8-18(21)9-11-19/h2-3,6-11H,4-5,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVZWLASVRVWFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CC(=O)N2CCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621889.png)

![ethyl 4,5-dimethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4621900.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4621902.png)
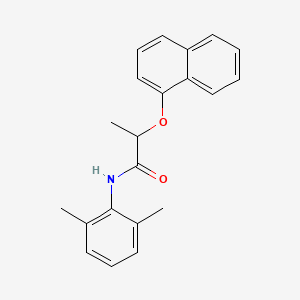
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4621913.png)
![1-[2-(2-naphthyloxy)propanoyl]azepane](/img/structure/B4621916.png)
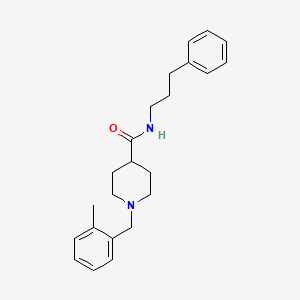
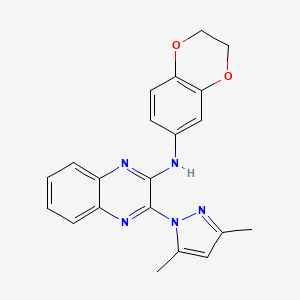
![N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea](/img/structure/B4621943.png)
![N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methyl-2-thiophenesulfonamide](/img/structure/B4621946.png)
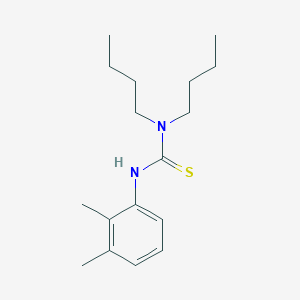
![1-({1-[(2-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B4621958.png)
![3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4621973.png)